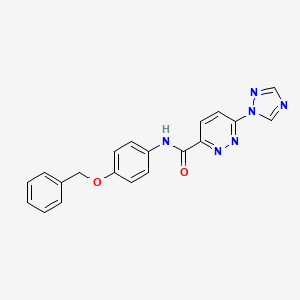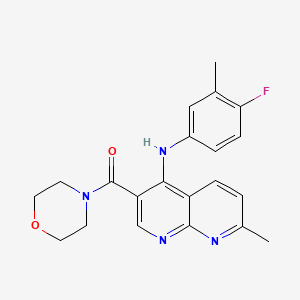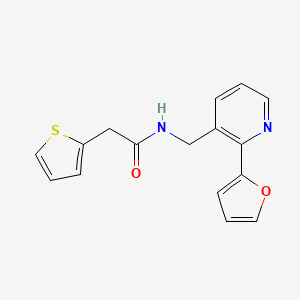
N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound notable for its intriguing chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of a benzyloxyphenyl group, a triazolyl group, and a pyridazine carboxamide, making it a unique molecule worthy of detailed analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step chemical reactions. The starting materials usually include a benzyloxy-substituted aromatic compound, triazole derivatives, and pyridazine carboxylic acid. Key steps in the synthesis may involve:
Formation of the benzyloxyphenyl group: : This is achieved by reacting benzyl alcohol with phenol under specific conditions to form the ether linkage.
Triazole coupling: : This step involves the formation of the triazolyl group through click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction.
Pyridazine carboxamide synthesis: : The final step involves coupling the triazole and benzyloxyphenyl intermediates with pyridazine carboxylic acid using amide bond-forming reactions, often facilitated by coupling reagents such as EDCI or DCC.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would likely be optimized for efficiency and yield. This may involve:
Catalytic processes: : Utilizing catalysts to increase the reaction rate and selectivity.
Automated reactors: : Employing flow chemistry and automated reactors to maintain consistent reaction conditions and improve scalability.
Purification techniques: : Implementing advanced purification methods like chromatography or crystallization to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized under appropriate conditions to yield oxidized derivatives.
Reduction: : Reduction reactions may convert specific functional groups within the molecule to their respective reduced forms.
Substitution: : The compound is also amenable to substitution reactions where specific substituents on the aromatic rings can be replaced.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: : Like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution reagents: : Including halogenating agents, nucleophiles, or electrophiles, depending on the nature of the substitution reaction.
Major Products
Oxidation products: : Potential products include carboxylic acids, ketones, or aldehydes.
Reduction products: : These may include alcohols or amines.
Substitution products: : The major products will depend on the specific nature of the substitution reaction.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules. It serves as a versatile intermediate in organic synthesis.
Biology
In biology, this compound is investigated for its potential as a biochemical probe. Its unique structure allows it to interact with various biological molecules, aiding in the study of biological pathways and processes.
Medicine
In medicine, the compound is being explored for its therapeutic potential. Its ability to bind to specific molecular targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound may find applications as an additive in the formulation of specialty chemicals, enhancing the properties of materials used in various applications.
Mecanismo De Acción
N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exerts its effects by binding to specific molecular targets within cells. The compound's mechanism of action may involve:
Inhibition of enzymes: : Binding to active sites of key enzymes, thereby inhibiting their activity.
Modulation of receptor activity: : Interacting with cellular receptors to modulate their signaling pathways.
Interference with protein-protein interactions: : Disrupting critical interactions between proteins necessary for cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine-3-carboxamide: : A structurally similar compound with a pyrimidine ring instead of pyridazine.
N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyrazine-3-carboxamide: : Differing by a pyrazine ring substitution.
N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid: : Similar structure with a carboxylic acid functional group.
Unique Features
What sets N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide apart is its unique combination of functional groups and ring structures, which may offer distinct advantages in its interactions with molecular targets. Its triazole and pyridazine components confer specific binding properties and biological activities that are not observed in closely related compounds.
Propiedades
IUPAC Name |
N-(4-phenylmethoxyphenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2/c27-20(18-10-11-19(25-24-18)26-14-21-13-22-26)23-16-6-8-17(9-7-16)28-12-15-4-2-1-3-5-15/h1-11,13-14H,12H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQYUTNYJZSNMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2784154.png)
![2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2784155.png)
![Tert-butyl 5-(4-chloro-1,3,5-triazin-2-yl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2784156.png)
![3-(2-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2784158.png)
![4-[(Z)-2-Cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2784160.png)
![(E)-2,4-dichloro-6-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imino)methyl)phenol](/img/structure/B2784162.png)


